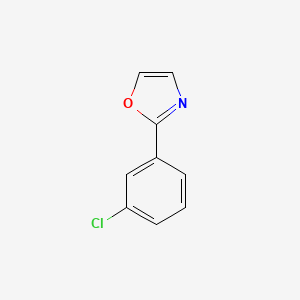

2-(3-Chlorophenyl)oxazole

Description

2-(3-Chlorophenyl)oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

Properties

IUPAC Name |

2-(3-chlorophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAELCLQNAMTZQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70494876 | |

| Record name | 2-(3-Chlorophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70494876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62882-06-8 | |

| Record name | 2-(3-Chlorophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70494876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Robinson–Gabriel Synthesis: This classic method involves the dehydration of 2-acylaminoketones to form oxazoles.

Fischer Oxazole Synthesis: This method uses cyanohydrins and aldehydes to produce oxazoles.

Van Leusen Reaction: This method involves the reaction of aldehydes with TosMIC (tosylmethyl isocyanide) to form oxazoles.

Industrial Production Methods

Industrial production of 2-(3-Chlorophenyl)oxazole may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. The use of magnetic nanocatalysts has been explored to enhance the efficiency and eco-friendliness of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Oxidation: Oxazoles can undergo oxidation reactions to form oxazole N-oxides.

Reduction: Reduction of oxazoles can lead to the formation of oxazolines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the oxazole ring, particularly at the carbon atoms adjacent to the nitrogen and oxygen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

Oxidation: Oxazole N-oxides.

Reduction: Oxazolines.

Substitution: Various substituted oxazoles depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Research indicates that 2-(3-Chlorophenyl)oxazole derivatives exhibit significant antimicrobial and anticancer activities. For instance, studies have demonstrated that compounds derived from this oxazole scaffold can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Table 1: Antimicrobial Activity of Oxazole Derivatives

| Compound | Zone of Inhibition (mm) | Target Organisms |

|---|---|---|

| 42 | 18 | S. aureus |

| 43 | 18 | E. coli |

| 44 | 17 | Candida albicans |

| 45 | 16 | Candida glabrata |

In addition to antimicrobial properties, these compounds have shown potential as anticancer agents. For example, a series of substituted oxazole derivatives were evaluated for their cytotoxic effects against various cancer cell lines, demonstrating promising results with low IC50 values .

- Table 2: Anticancer Activity of Selected Oxazole Derivatives

| Compound | IC50 (µM) | Cancer Cell Lines |

|---|---|---|

| 60 | 0.0030 | PC-3 (Prostate Cancer) |

| 61 | 0.0047 | A431 (Epidermoid Carcinoma) |

| 62 | 0.0035 | MCF7 (Breast Cancer) |

Biological Imaging

Fluorescent Probes

The oxazole scaffold has emerged as a promising candidate for the development of fluorescent probes used in biological imaging. Recent studies have synthesized organelle-targetable fluorophores based on oxazole derivatives, which exhibit excellent fluorescence properties and biocompatibility . These probes can selectively localize within specific cellular organelles, allowing for detailed imaging of cellular processes.

- Table 3: Properties of Oxazole-Based Fluorescent Probes

| Probe Type | Target Organelle | Fluorescence Efficacy |

|---|---|---|

| Organelle Targetable Fluorophore | Mitochondria | High |

| Cytoplasm Stainer | Cytoplasm | Efficient |

Synthetic Organic Chemistry

Reactivity and Synthesis

The presence of the chlorine substituent in this compound enhances its reactivity in nucleophilic substitution reactions, making it a valuable compound in synthetic organic chemistry . The compound can be synthesized through various methods, including oxidative cyclization reactions that yield highly substituted oxazoles with desirable photophysical properties .

Case Studies

Case Study: Anticancer Activity Evaluation

A study investigated the anticancer properties of a new series of oxazole derivatives against human neuroblastoma cells. The findings revealed that specific substitutions on the oxazole ring significantly enhanced the compounds' efficacy as anticancer agents, highlighting the importance of structural modifications in drug design .

Case Study: Fluorescent Probes for Cellular Imaging

Another research project focused on developing organelle-targetable fluorescent probes from oxazole derivatives. The study successfully demonstrated that these probes could be finely tuned to target specific organelles with minimal cytotoxicity, paving the way for advanced bio-imaging techniques .

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, oxazole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

2-Phenyl-oxazole: Lacks the chlorine substituent, which may affect its reactivity and biological activity.

2-(4-Chlorophenyl)oxazole: Similar structure but with the chlorine atom in a different position, potentially leading to different chemical and biological properties.

2-(3-Bromophenyl)oxazole: Contains a bromine atom instead of chlorine, which can influence its reactivity and interactions.

Uniqueness

2-(3-Chlorophenyl)oxazole is unique due to the presence of the 3-chlorophenyl group, which can enhance its chemical stability and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s overall properties and applications.

Biological Activity

2-(3-Chlorophenyl)oxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and relevant research findings.

This compound features a five-membered heterocyclic structure containing nitrogen and oxygen. Its molecular formula is CHClNO, with a molecular weight of approximately 195.63 g/mol. The presence of the chlorophenyl group at the 2-position enhances its chemical reactivity and biological profile.

Research indicates that this compound interacts with specific molecular targets, such as enzymes or receptors, which can alter their activity and lead to various biological effects. The precise pathways depend on the biological system being studied, but the compound's unique substitution pattern is believed to play a crucial role in its pharmacological effects.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial potential of oxazole derivatives, including this compound. A review highlighted that various oxazole derivatives exhibited significant inhibition against bacterial strains such as E. coli and S. aureus. For instance, compounds derived from oxazoles showed inhibition zones ranging from 11 mm to 18 mm against these pathogens, demonstrating promising antibacterial properties .

| Compound | Inhibition Zone (mm) | Bacterial Strain |

|---|---|---|

| 28a | 13 | S. aureus |

| 28b | 14 | C. diphtheriae |

| Ampicillin | 26 | E. coli |

Anticancer Activity

The anticancer efficacy of this compound has also been investigated through in vitro studies using cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For example, derivatives of benzoxazole containing a chlorophenyl moiety demonstrated IC values as low as 10.50 µM against HepG2 cells, indicating significant anticancer activity compared to reference drugs like sorafenib .

| Compound | IC (µM) | Cell Line |

|---|---|---|

| 12l | 10.50 | HepG2 |

| 12d | 23.61 | HepG2 |

| Sorafenib | 5.57 | HepG2 |

Case Studies

- Antimicrobial Study : A study conducted by Sadek et al. synthesized a series of oxazole derivatives and assessed their antimicrobial activity against several bacterial and fungal strains, revealing that certain derivatives exhibited notable activity at concentrations around 200 µg/ml .

- Anticancer Evaluation : In another investigation focused on benzoxazole derivatives, compounds were synthesized and evaluated for their antiproliferative effects against MCF-7 and HepG2 cell lines using MTT assays. The study found that specific substitutions enhanced cytotoxicity significantly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.